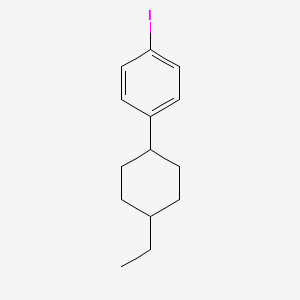
2',3',5'-Tri-O-acetyl-5-(trifluoromethyl)uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine is a thymidine analog, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound is particularly notable for its ability to be incorporated into replicating DNA, making it useful for tracking DNA synthesis and labeling cells .
准备方法
The synthesis of 2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine typically involves the acetylation of 5-(trifluoromethyl)uridine. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 5-(trifluoromethyl)uridine.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of derivatives with different functional groups.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to modifications in the uridine moiety.
Common reagents used in these reactions include acids, bases, and nucleophiles, depending on the desired transformation. The major products formed from these reactions vary but often include derivatives of uridine with modified functional groups .
科学研究应用
2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies involving DNA replication and cell cycle analysis due to its ability to be incorporated into DNA.
Medicine: Investigated for its potential use in antiviral and anticancer therapies, given its structural similarity to thymidine.
作用机制
The mechanism of action of 2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine involves its incorporation into replicating DNA. Once inside the cell, the acetyl groups are cleaved, and the compound is converted to 5-(trifluoromethyl)uridine. This modified nucleoside is then incorporated into DNA during replication, allowing researchers to track DNA synthesis and cell proliferation. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
相似化合物的比较
Similar compounds to 2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine include other thymidine analogs such as:
5-Bromo-2’-deoxyuridine (BrdU): Another thymidine analog used for tracking DNA synthesis.
5-Fluoro-2’-deoxyuridine (FdUrd): Used in cancer research for its ability to inhibit thymidylate synthase.
2’,3’,5’-Tri-O-acetyluridine: Similar in structure but lacks the trifluoromethyl group, affecting its incorporation and stability in DNA.
The uniqueness of 2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine lies in its trifluoromethyl group, which enhances its stability and incorporation into DNA compared to other analogs .
属性
分子式 |
C16H17F3N2O9 |
|---|---|
分子量 |
438.31 g/mol |
IUPAC 名称 |
[3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H17F3N2O9/c1-6(22)27-5-10-11(28-7(2)23)12(29-8(3)24)14(30-10)21-4-9(16(17,18)19)13(25)20-15(21)26/h4,10-12,14H,5H2,1-3H3,(H,20,25,26) |
InChI 键 |
RLCSLIOGASUNBC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)C(F)(F)F)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12094418.png)



![2,4-dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12094448.png)





